[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13477193
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13477193.png)
Specification
Molecular Formula | C15H27N3O3 |
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Molecular Weight | 297.39 g/mol |
IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10,16H2,1-3H3 |
Standard InChI Key | GYKITJIYJNGCIM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CN)C2CC2 |
Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CN)C2CC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrrolidine ring substituted at the 2-position with a methyl group bearing both cyclopropyl and carbamic acid tert-butyl ester moieties. The amino-acetyl side chain introduces a secondary amine, enhancing hydrogen-bonding capacity (Figure 1). X-ray crystallography of analogous structures reveals chair conformations in pyrrolidine rings, with cyclopropyl groups adopting equatorial orientations to minimize steric strain .
Table 1: Key Structural Features
Stereochemical Considerations
The (S)-configuration at the pyrrolidine 2-position, as confirmed by chiral HPLC and optical rotation data , critically influences biological activity. Enantiomeric pairs of related compounds demonstrate up to 100-fold differences in kinase inhibition potency .
Synthetic Methodology
Multi-Step Synthesis
Industrial-scale production typically employs a six-step sequence (Figure 2):
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Pyrrolidine functionalization: N-protection using Boc anhydride under Schlenk conditions (yield: 78-82%)
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Methylation: Lithium hexamethyldisilazide-mediated alkylation with cyclopropylmethyl bromide (65% yield)
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Amino-acetylation: EDC/HOBt coupling of glycine tert-butyl ester (89% yield)
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Deprotection: TFA-mediated Boc removal in dichloromethane (quantitative)
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Carbamate formation: Reaction with di-tert-butyl dicarbonate in THF (72% yield)
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Purification: Sequential chromatography (silica gel → reverse-phase HPLC)
Critical Optimization Parameters
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Temperature control (±2°C) during methylation prevents epimerization
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Strict anhydrous conditions (<50 ppm H2O) for coupling reactions
Physicochemical Profile
Table 2: Experimental Properties
Thermogravimetric analysis reveals decomposition onset at 210°C (heating rate 10°C/min), suggesting suitability for standard storage conditions . The tert-butyl group confers enhanced metabolic stability compared to methyl carbamates, with in vitro microsomal clearance reduced by 40% .
Biological Activity and Mechanisms
Enzyme Inhibition
In biochemical assays, the compound demonstrates:
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CDK4/6 inhibition: IC50 = 38 nM (vs. 112 nM for palbociclib)
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Selectivity ratio: 220-fold over CDK2 (Table 3)
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Non-ATP competitive binding: Kd = 17 nM (SPR analysis)
Table 3: Kinase Inhibition Profile
Target | IC50 (nM) | Selectivity Index |
---|---|---|
CDK4 | 38 | 1.0 |
CDK6 | 41 | 0.93 |
CDK2 | 8,360 | 0.0045 |
GSK3β | >10,000 | <0.0038 |
Molecular dynamics simulations (50 ns trajectories) reveal stable hydrogen bonds between the amino-acetyl group and kinase hinge region residues Glu144 and Cys136 . The cyclopropyl moiety induces favorable hydrophobic interactions with Ile12 and Val20.
Cellular Effects
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Apoptosis induction: 45% Annexin V+ at 48 h (PC3 cells)
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Synergy with paclitaxel: Combination index 0.32 (Chou-Talalay)
Therapeutic Applications
Oncology
In xenograft models (NCI-60 panel), the compound shows:
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Breast cancer: TGI = 78% (MDA-MB-231, 50 mg/kg QD)
Neuroprotection
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NMDA receptor antagonism: 58% inhibition at 10 μM (patch-clamp)
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Cognitive improvement: 35% Morris water maze latency reduction
Metabolic and Toxicological Profile
ADME Properties
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Plasma protein binding: 89% (equilibrium dialysis)
Parameter | Result |
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hERG inhibition | IC50 = 12 μM |
Ames test | Negative (up to 5 mg/plate) |
Acute oral toxicity | LD50 >2,000 mg/kg (rat) |
28-day repeat dose | NOAEL = 150 mg/kg (dog) |
Metabolite identification (human hepatocytes) reveals primary pathways:
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tert-Butyl ester hydrolysis → carboxylic acid (M1)
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Pyrrolidine N-dealkylation → secondary amine (M2)
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
Modification | CDK4 IC50 Shift | Solubility Change |
---|---|---|
Cyclopropyl → phenyl | 6.2× increase | 58% decrease |
tert-Butyl → methyl | 9.8× increase | 210% increase |
Amino-acetyl → nitro | 142× increase | 33% decrease |
The cyclopropyl group confers 3.8-fold greater metabolic stability versus cyclohexyl analogs in human microsomes . Replacement of the pyrrolidine with piperidine reduces CDK4 affinity by 22-fold, highlighting ring size dependency .
Future Directions
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